N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 897453-21-3
VCID: VC11951996
InChI: InChI=1S/C17H16F3N5O3S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)29-8-11(26)21-10-6-4-5-9(7-10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26)
SMILES: CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C17H16F3N5O3S
Molecular Weight: 427.4 g/mol

N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

CAS No.: 897453-21-3

Cat. No.: VC11951996

Molecular Formula: C17H16F3N5O3S

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide - 897453-21-3

Specification

CAS No. 897453-21-3
Molecular Formula C17H16F3N5O3S
Molecular Weight 427.4 g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H16F3N5O3S/c1-23-13-12(14(27)25(3)16(28)24(13)2)22-15(23)29-8-11(26)21-10-6-4-5-9(7-10)17(18,19)20/h4-7H,8H2,1-3H3,(H,21,26)
Standard InChI Key PPCDJHHYYFLMJW-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Canonical SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that combines a trifluoromethyl group with a purine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that may enhance interactions with biological targets.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step organic reactions. Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

TechniquePurpose
NMRConfirm molecular structure
MSDetermine molecular weight and purity

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-[3,5-bis(trifluoromethyl)phenyl]-3-(dimethylamino)thioureaTrifluoromethyl groups; thiourea moietyAntitumor activity
N,N′-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethanediamineTwo trifluoromethyl groups; diamine structurePotential enzyme inhibitor
N-[3-(trifluoromethyl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamideTrifluoromethyl group; purine derivativePotential medicinal applications

Future Research Directions

Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Interaction studies with biological targets will provide insights into its pharmacological potential and therapeutic applications.

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